2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Overview
Description
Synthesis Analysis
The synthesis of 2,6-diamino-8-purinol derivatives involves multiple steps, including reactions with aldehydes, ketones, and carboxylic acid anhydrides, leading to a variety of substituted purines. For instance, an FeCl3–SiO2-promoted cyclization reaction of 4,5-diaminopyrimidines with aldehydes results in efficient synthesis of 6,8,9-trisubstituted purine analogues, showcasing the versatility of synthetic approaches for these compounds (Dang, Brown, & Erion, 2000).
Molecular Structure Analysis
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE and related compounds exhibit complex hydrogen-bonding schemes critical for their molecular structure. For instance, 2,6-diamino-9H-purine monohydrate forms two-dimensional layers connected by strong hydrogen bonds, interlinked by weaker hydrogen bonds and π-π interactions. These intricate hydrogen-bonding networks contribute significantly to the compound's stability and reactivity (Atria, Garland, & Baggio, 2010).
Chemical Reactions and Properties
2,6-DIAMINO-8-PURINOL undergoes various chemical reactions, including electrochemical oxidation. This oxidation process involves a 2 e−, 2 H+ reaction, where the compound is oxidized to form a diimine, which subsequently decomposes through hydrolysis reactions to final products. The understanding of these oxidation mechanisms provides insights into the chemical behavior of purinol derivatives (Astwood, D'Amico, Lippincott, & Brajter-toth, 1986).
Scientific Research Applications
Therapeutic Applications : A study highlighted the synthesis of a novel nucleoside derived from 2,6-diamino-8-purinol with potential therapeutic applications (Muraoka, 1981).
Electrochemical Properties : Research on the electrochemical oxidation of 2,6-diamino-8-purinol in phosphate buffer solutions revealed the formation of various compounds, suggesting implications for enzymatic oxidation and deamination (Astwood et al., 1986).
Medical Research : A study found that 2,6-diamino-purine significantly increased survival rates in mice infected with Russian Spring-Summer Encephalitis (Moore & Friend, 1951).
Cardiomyogenic Inducing Agents : 2,6-diamino-substituted purine derivatives, such as reversine, were identified as potential cardiomyogenic inducing agents (Koley et al., 2010).
Corrosion Inhibition : Purines and their derivatives, including 2,6-dithiopurine, were found effective in inhibiting mild steel corrosion (Yan et al., 2008).
Nucleoside and Oligonucleotide Synthesis : The compound was used as a synthon for the preparation of oligonucleotides (Gao et al., 1992).
Cancer Research : 6-chloropurine, a related compound, showed carcinostatic properties and usefulness in synthesizing other purines (Duggan & Titus, 1959).
Complex Hydrogen-Bonding Schemes : Studies on 2,6-diamino-9H-purine monohydrate revealed complex hydrogen-bonding schemes (Atria et al., 2010).
Analytical Chemistry Applications : An in situ electrode modification technique was developed for the simultaneous determination of 2,6-diaminopurine and its metabolite in phosphate buffer (Szurley & Brajter-toth, 1983).
Drug Development : Synthesis of radiolabelled precursors for preparing 14C-labelled nucleosides suggests applications in drug development (Valsborg et al., 1995).
properties
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 95694 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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